molecular formula C6H3ClF2N2O2 B2698860 5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid CAS No. 2248301-25-7

5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B2698860
CAS RN: 2248301-25-7
M. Wt: 208.55
InChI Key: BTQJGQIBZRDOAC-UHFFFAOYSA-N
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Description

“5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid” is 1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid” are not available, pyrazine derivatives are known to have diverse biological activities, leading to increased investigations of pyrazine-containing candidates .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 319.8°C at 760 mmHg .

Safety and Hazards

“5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazine derivatives, including “5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid”, have shown promise in various fields due to their diverse biological activities . Future research may focus on exploring their synthetic pathways and biological activities further .

properties

IUPAC Name

5-chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-2-1-10-4(6(12)13)3(11-2)5(8)9/h1,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQJGQIBZRDOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid

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